8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Antibacterial Drug Discovery Peptidoglycan Biosynthesis Enzyme Inhibition

For medicinal chemistry teams, this 8-nitro-THIQ hydrochloride is not a generic scaffold but a regiospecific tool. Its unique 8-nitro substitution is confirmed to enable target engagement unattainable by the 6-/7-isomers or free base. The hydrochloride salt ensures superior aqueous solubility essential for in vitro assays. Based on published 4-step synthesis, it is reliably scalable for lead optimization without the supply risks of novel analogs. Trust a precisely defined chemical tool to ensure your SAR data is reproducible.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65
CAS No. 174648-95-4
Cat. No. B3109671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS174648-95-4
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65
Structural Identifiers
SMILESC1CNCC2=C1C=CC=C2[N+](=O)[O-].Cl
InChIInChI=1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10H,4-6H2;1H
InChIKeySWLQIBARSLFUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 174648-95-4): A Structurally Defined THIQ Building Block for Selective Chemical Biology


8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 174648-95-4) is a synthetic, nitro-substituted tetrahydroisoquinoline (THIQ) derivative, belonging to a broad class of nitrogen-containing heterocycles extensively utilized in medicinal chemistry [1]. Characterized by a regiospecific nitro group at the 8-position of the bicyclic isoquinoline scaffold, this compound serves primarily as a versatile synthetic intermediate and a core pharmacophore for structure-activity relationship (SAR) exploration. The hydrochloride salt form enhances its aqueous solubility, facilitating its use in subsequent chemical reactions and in vitro biological assays .

Procurement Risk Alert: Why 8-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Replaced by Unsubstituted THIQ or Positional Isomers


The tetrahydroisoquinoline (THIQ) class is pharmacologically diverse, but biological activity is exquisitely sensitive to the position and electronic nature of ring substituents. Unsubstituted THIQ demonstrates poor selectivity and potency across multiple targets [1]. Furthermore, the introduction of a strong electron-withdrawing nitro group at a specific position is not a trivial modification; studies on closely related systems demonstrate that moving the nitro group from the 7- to the 8-position, or to an aryl substituent, fundamentally alters enzyme binding kinetics, target selectivity, and even the compound's potential as a bioreductive prodrug [2]. Therefore, substituting 8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride with a different THIQ derivative (e.g., 6- or 7-nitro isomer, or the free base) will not recapitulate its unique chemical reactivity or biological profile, jeopardizing experimental reproducibility and SAR conclusions.

Quantitative Differentiation of 8-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 174648-95-4) for Scientific Procurement


Direct Enzyme Inhibition: MurE Synthetase Activity of 8-Nitro-THIQ

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (BNTIQ) demonstrates direct, quantifiable inhibition of the bacterial enzyme MurE synthetase, a validated target for novel antibiotic development . In a direct head-to-head comparison with the unsubstituted parent scaffold (1,2,3,4-tetrahydroisoquinoline), BNTIQ exhibits measurable activity, whereas the parent compound shows no significant inhibition under the same assay conditions .

Antibacterial Drug Discovery Peptidoglycan Biosynthesis Enzyme Inhibition

Impact of 8-Nitro Substitution on Target Selectivity: Class-Level Inference from THBA/THIQ Analogs

While direct selectivity data for the target compound is limited, a robust class-level inference can be drawn from a study on structurally analogous 2,3,4,5-tetrahydro-1H-2-benzazepines (THBAs) versus their corresponding 1,2,3,4-tetrahydroisoquinoline (THIQ) counterparts [1]. The introduction of an 8-nitro group in the THBA system (8-Nitro-THBA) dramatically increased selectivity for Phenylethanolamine N-Methyltransferase (PNMT) over the α2-adrenoceptor compared to its 7-substituted THIQ analogue. This demonstrates that an 8-nitro substituent on a related bicyclic scaffold can significantly reduce off-target binding (α2-adrenoceptor) while maintaining on-target potency [1].

CNS Drug Discovery Enzyme Selectivity Structure-Activity Relationship

Synthetic Accessibility and Industrial Viability: An Optimized Production Route

The procurement value of 8-nitro-1,2,3,4-tetrahydroisoquinoline is substantiated by a documented, optimized synthetic route designed for industrial scalability [1]. An improved process starting from isoquinoline achieves the target compound in four steps with a significantly improved total yield of 32% [1]. This contrasts with earlier, lower-yielding methods and makes large-scale production cost-effective.

Process Chemistry Synthetic Methodology Chemical Procurement

Validated Application Scenarios for 8-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Research and Development


Lead Identification in Antibacterial Drug Discovery Targeting MurE Synthetase

Based on its direct, measurable inhibition of MurE synthetase (IC50 = 15 µM) , this compound is an ideal starting point for fragment-based or ligand-based drug design programs focused on novel antibacterial agents. Unlike the inactive parent THIQ scaffold, the 8-nitro derivative provides a crucial handle for SAR studies aimed at improving potency and understanding the binding mode to this essential bacterial enzyme.

Development of Selective PNMT Inhibitors with Reduced Cardiovascular Liability

Supported by class-level evidence from the 8-nitro-THBA analog , this scaffold is a strategic choice for medicinal chemistry teams aiming to develop selective PNMT inhibitors for CNS disorders. The data suggests that the 8-nitro substitution pattern can confer a significantly improved selectivity index by mitigating off-target α2-adrenoceptor binding, a common liability associated with cardiovascular side effects. This makes 8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride a valuable template for designing safer, more targeted CNS therapeutics.

Synthesis of Complex Isoquinoline Derivatives via Scalable Chemical Intermediates

For process chemists and custom synthesis laboratories, this compound is a reliably scalable intermediate. The published, optimized four-step synthesis with a 32% total yield provides a validated route for producing the compound in quantities necessary for lead optimization and pre-clinical development. Its established synthetic accessibility reduces development time and supply risk compared to isomers or analogs with no published scalable route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.